molecular formula C16H22ClNO4 B14001075 Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride CAS No. 5432-82-6

Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride

Cat. No.: B14001075
CAS No.: 5432-82-6
M. Wt: 327.80 g/mol
InChI Key: OSZHHJWHHGMLGI-UHFFFAOYSA-N
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Description

Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then acetylated using acetic anhydride to yield methyl 3-acetyloxybenzoate. The final step involves the nucleophilic substitution of the acetylated ester with piperidine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride is unique due to the presence of both the acetyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

5432-82-6

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

methyl 3-acetyloxy-5-(piperidin-1-ylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C16H21NO4.ClH/c1-12(18)21-15-9-13(8-14(10-15)16(19)20-2)11-17-6-4-3-5-7-17;/h8-10H,3-7,11H2,1-2H3;1H

InChI Key

OSZHHJWHHGMLGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)CN2CCCCC2.Cl

Origin of Product

United States

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